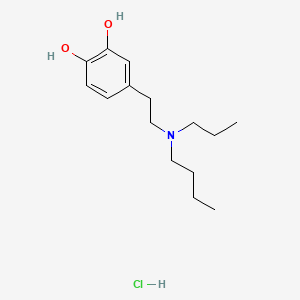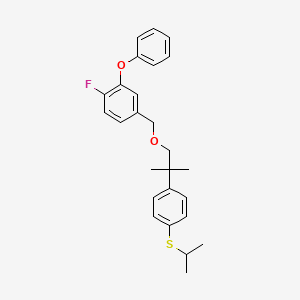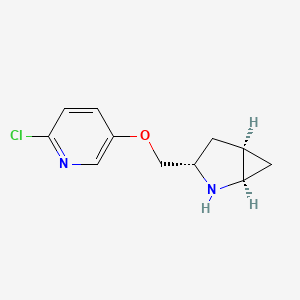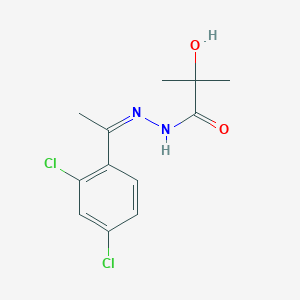
Pyrocatechol, 4-(2-(butyl-propylamino)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylbutyldopamine hydrochloride is a synthetic compound derived from dopamine, a well-known neurotransmitter. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of both propyl and butyl groups attached to the dopamine structure, which may influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propylbutyldopamine hydrochloride typically involves several steps:
Formation of 3,4-Dimethoxyphenylacetyl Chloride: This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride (SOCl2).
Amide Formation: The resulting 3,4-dimethoxyphenylacetyl chloride is then reacted with an excess of N-n-propyl-N-n-butylamine in dry dimethylformamide (DMF) to yield the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using diborane in dry tetrahydrofuran (THF).
Deprotection: The methyl protective groups are removed by refluxing the amine salt with 56% hydroiodic acid (HI) in acetic anhydride.
Conversion to Hydrochloride Salt: The deprotected amine is neutralized with aqueous sodium bicarbonate (NaHCO3) and then converted to its hydrochloride salt, followed by recrystallization from ethanol ether
Industrial Production Methods
Industrial production methods for propylbutyldopamine hydrochloride would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Propylbutyldopamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as diborane (B2H6) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学的研究の応用
Propylbutyldopamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, particularly in neurotransmission and receptor binding studies.
Medicine: Research explores its potential therapeutic applications, including its role in treating neurological disorders and its effects on cardiovascular health.
Industry: It is used in the development of new materials, such as polydopamine-based coatings and nanoparticles, due to its adhesive properties and chemical reactivity .
作用機序
The mechanism of action of propylbutyldopamine hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a neurotransmitter, binding to G protein-coupled receptors and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
類似化合物との比較
Similar Compounds
Dopamine: The parent compound, which is a major neurotransmitter in the brain.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Epinephrine: A hormone and neurotransmitter closely related to dopamine and norepinephrine.
Uniqueness
Propylbutyldopamine hydrochloride is unique due to the presence of both propyl and butyl groups, which may enhance its lipophilicity and alter its binding affinity to receptors compared to dopamine and its analogs. This structural modification can lead to different pharmacological profiles and potential therapeutic applications .
特性
CAS番号 |
57464-71-8 |
|---|---|
分子式 |
C15H26ClNO2 |
分子量 |
287.82 g/mol |
IUPAC名 |
4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13;/h6-7,12,17-18H,3-5,8-11H2,1-2H3;1H |
InChIキー |
YLUQSOLEVPXPIR-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Cl |
関連するCAS |
71800-28-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















